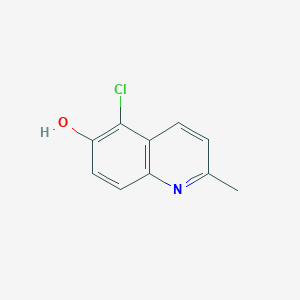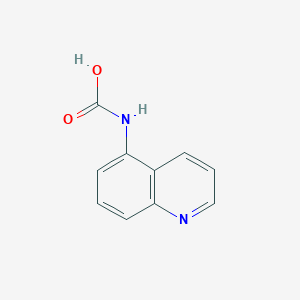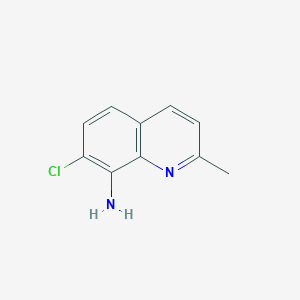![molecular formula C7H12FNO2S B11904036 8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide](/img/structure/B11904036.png)
8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Fluoromethyl)-5-thia-2-azaspiro[34]octane 5,5-dioxide is a spirocyclic compound characterized by a unique structure that includes a fluoromethyl group, a thia-azaspiro backbone, and a dioxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions
8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluoromethyl group can participate in substitution reactions, where other functional groups replace the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the fluorine atom .
Aplicaciones Científicas De Investigación
8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of advanced materials with unique properties, such as enhanced stability or specific reactivity
Mecanismo De Acción
The mechanism of action of 8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide involves its interaction with molecular targets such as enzymes or receptors. The fluoromethyl group and the spirocyclic structure contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparación Con Compuestos Similares
Similar Compounds
2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione: This compound shares a similar spirocyclic structure but differs in the functional groups attached to the spiro backbone.
tert-Butyl 8-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate: Another related compound with a spirocyclic core and a fluoromethyl group, but with different substituents.
Uniqueness
8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide is unique due to the presence of both a thia-azaspiro backbone and a dioxide functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H12FNO2S |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
8-(fluoromethyl)-5λ6-thia-2-azaspiro[3.4]octane 5,5-dioxide |
InChI |
InChI=1S/C7H12FNO2S/c8-3-6-1-2-12(10,11)7(6)4-9-5-7/h6,9H,1-5H2 |
Clave InChI |
JUNQYQYRTYSPFW-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)C2(C1CF)CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







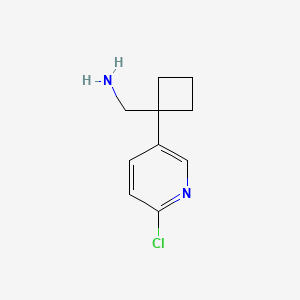

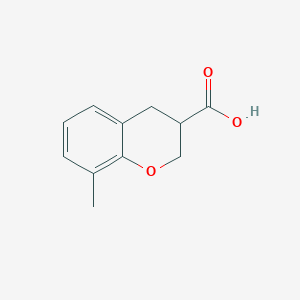
![6-Chloro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B11904008.png)

